molecular formula C8H7NO5 B12691479 alpha-Methyl-5-nitro-2-furanacrylic acid CAS No. 7279-49-4

alpha-Methyl-5-nitro-2-furanacrylic acid

Cat. No.: B12691479
CAS No.: 7279-49-4
M. Wt: 197.14 g/mol
InChI Key: DAUWDSUMQISFQD-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Methyl-5-nitro-2-furanacrylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with a nitro group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-methylfuran to produce 5-nitro-2-methylfuran, which is then subjected to a series of reactions to introduce the acrylic acid group .

Industrial Production Methods

Industrial production methods for alpha-Methyl-5-nitro-2-furanacrylic acid often involve catalytic processes to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-5-nitro-2-furanacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a catalyst for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted furan derivatives .

Scientific Research Applications

Alpha-Methyl-5-nitro-2-furanacrylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of alpha-Methyl-5-nitro-2-furanacrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring may also play a role in the compound’s biological activity by interacting with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    5-Nitrofuran-2-acrylic acid: Similar structure but lacks the alpha-methyl group.

    5-Nitro-2-furfuraldehyde: Contains a nitro group and a furan ring but differs in the functional groups attached.

    Furfuryl alcohol: A furan derivative with different functional groups

Uniqueness

Alpha-Methyl-5-nitro-2-furanacrylic acid is unique due to the presence of both the nitro group and the acrylic acid moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

7279-49-4

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

(E)-2-methyl-3-(5-nitrofuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H7NO5/c1-5(8(10)11)4-6-2-3-7(14-6)9(12)13/h2-4H,1H3,(H,10,11)/b5-4+

InChI Key

DAUWDSUMQISFQD-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(O1)[N+](=O)[O-])/C(=O)O

Canonical SMILES

CC(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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